

(R)-STU104 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	(R)-STU104	
Cat. No.:	B12407902	Get Quote

(R)-STU104: An In-Depth Technical Guide

An aura of mystery surrounds the novel compound **(R)-STU104**, as publicly accessible scientific literature and chemical databases currently hold no specific information on its chemical structure, properties, or biological activity. Despite a comprehensive search for "**(R)-STU104**," no data regarding its synthesis, mechanism of action, signaling pathways, or quantitative experimental results could be retrieved.

This absence of information suggests that **(R)-STU104** may be a very recently developed compound, a proprietary molecule undergoing confidential research, or an internal designation not yet disclosed to the public. Therefore, this guide will, in the absence of specific data for **(R)-STU104**, provide a foundational framework for the type of in-depth technical information required by researchers, scientists, and drug development professionals when evaluating a new chemical entity. This will include standardized tables for anticipated data and conceptual diagrams for potential experimental workflows and signaling pathways, which can be populated once information on **(R)-STU104** becomes available.

Section 1: Chemical Structure and Properties

A complete understanding of a compound begins with its chemical identity. The following table outlines the fundamental chemical and physical properties that would be essential to characterize (R)-STU104.



Property	Value	
Chemical Structure	Structure Diagram Would Be Placed Here	
IUPAC Name	International Union of Pure and Applied Chemistry Name	
Molecular Formula	e.g., CxHyNzOw	
Molecular Weight	g/mol	
CAS Registry Number	Chemical Abstracts Service Number	
Appearance	e.g., White crystalline solid	
Solubility	e.g., Soluble in DMSO, ethanol; Insoluble in water	
Melting Point	°C	
Boiling Point	°C	
рКа	Acid dissociation constant(s)	
LogP	Octanol-water partition coefficient	

Section 2: Biological Activity and Mechanism of Action

The therapeutic potential of a compound is defined by its biological activity and how it interacts with cellular machinery. This section would typically detail the known biological targets and the signaling pathways modulated by **(R)-STU104**.

Pharmacological Profile

This table would summarize the in vitro and in vivo efficacy of **(R)-STU104** against its primary biological target(s).



Assay Type	Target(s)	IC50 / EC50 (nM)	Cell Line(s) / Model(s)
In Vitro Binding Assay	e.g., Kinase, Receptor	Value(s)	e.g., Recombinant protein
In Vitro Functional Assay	e.g., Enzyme inhibition	Value(s)	e.g., Specific cell line
Cell-Based Proliferation Assay	e.g., Cancer cell lines	Value(s)	e.g., MCF-7, A549
In Vivo Efficacy Study	e.g., Tumor growth inhibition	ED50 (mg/kg)	e.g., Xenograft mouse model

Signaling Pathway

A crucial aspect of understanding a compound's effect is to visualize the signaling cascade it influences. The following is a hypothetical signaling pathway diagram that could be modulated by a compound like **(R)-STU104**.



Binds and Activates Cell Membrane Phosphorylates Cytoplasm Activates Kinase 2 Modulates Translocates Nucleus Regulates

Hypothetical Signaling Pathway for (R)-STU104

Click to download full resolution via product page

Target Gene Expression

Caption: A potential mechanism of action for **(R)-STU104** initiating a cellular response.



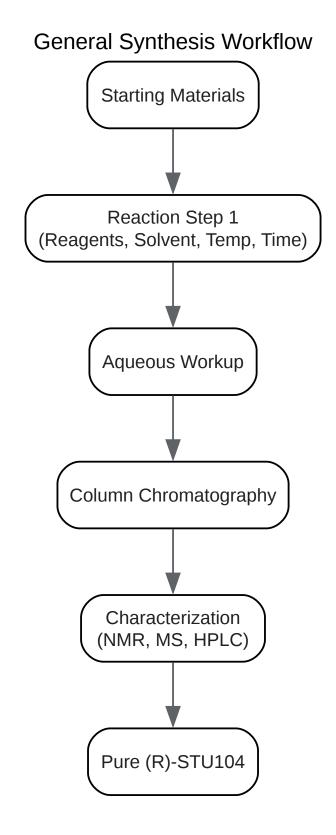
Section 3: Experimental Protocols

Reproducibility is a cornerstone of scientific research. This section would provide detailed methodologies for key experiments.

Synthesis of (R)-STU104

A step-by-step protocol for the chemical synthesis of **(R)-STU104** would be outlined here, including reagents, reaction conditions, and purification methods.





Click to download full resolution via product page

Caption: A generalized workflow for the synthesis and purification of a chemical compound.

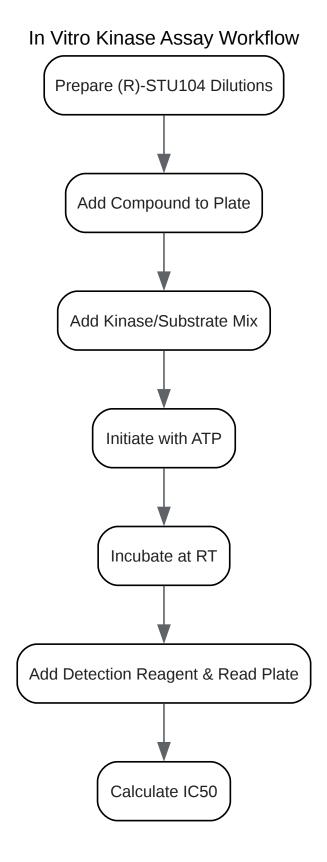


In Vitro Kinase Assay

To determine the inhibitory potential of **(R)-STU104** against a specific kinase, the following protocol would be typical.

- · Reagents and Materials:
 - Recombinant human kinase
 - Kinase buffer
 - ATP (Adenosine triphosphate)
 - Substrate peptide
 - (R)-STU104 (various concentrations)
 - Detection reagent (e.g., ADP-Glo™ Kinase Assay)
 - 384-well plates
- Procedure:
 - 1. Prepare serial dilutions of (R)-STU104 in DMSO.
 - 2. Add 5 μ L of the compound dilutions to the wells of a 384-well plate.
 - 3. Add 10 µL of a kinase/substrate mixture to each well.
 - 4. Initiate the reaction by adding 10 μ L of ATP solution.
 - 5. Incubate the plate at room temperature for 1 hour.
 - 6. Stop the reaction and measure the signal using a plate reader according to the detection reagent manufacturer's instructions.
 - 7. Calculate the percent inhibition for each concentration and determine the IC50 value using non-linear regression analysis.





Click to download full resolution via product page

Caption: A standard procedure for determining the in vitro potency of a kinase inhibitor.



Section 4: Pharmacokinetics

Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is critical for its development as a drug.

Parameter	Species	Route	Value	Units
Bioavailability (F%)	e.g., Rat	Oral	Value	%
Peak Plasma Concentration (Cmax)	e.g., Rat	Oral	Value	ng/mL
Time to Peak Concentration (Tmax)	e.g., Rat	Oral	Value	hours
Area Under the Curve (AUC)	e.g., Rat	Oral	Value	ng*h/mL
Half-life (t1/2)	e.g., Rat	Intravenous	Value	hours
Clearance (CL)	e.g., Rat	Intravenous	Value	mL/min/kg
Volume of Distribution (Vd)	e.g., Rat	Intravenous	Value	L/kg

This guide serves as a template for the comprehensive technical information necessary for the scientific evaluation of a new chemical entity. As data for **(R)-STU104** becomes publicly available, these sections can be populated to provide a complete and detailed whitepaper. Researchers are encouraged to consult peer-reviewed scientific literature and chemical databases for the most current and validated information.

 To cite this document: BenchChem. [(R)-STU104 chemical structure and properties].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12407902#r-stu104-chemical-structure-and-properties]



Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com